![molecular formula C13H20N2O3 B2529066 N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide CAS No. 2411179-84-3](/img/structure/B2529066.png)
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide, commonly known as DYRK1A inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DYRK1A inhibitor is a small molecule that selectively inhibits the activity of DYRK1A, a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
DYRK1A inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Down syndrome, Alzheimer's disease, cancer, and diabetes. In Down syndrome, DYRK1A overexpression is a major contributor to the cognitive impairment associated with the disease. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of Down syndrome. In Alzheimer's disease, DYRK1A has been implicated in the hyperphosphorylation of tau protein, which is a hallmark of the disease. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of Alzheimer's disease. In cancer, DYRK1A has been shown to play a role in the regulation of cell proliferation and apoptosis. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of cancer. In diabetes, DYRK1A has been shown to play a role in the regulation of insulin secretion. Therefore, the inhibition of DYRK1A activity with DYRK1A inhibitor has been proposed as a potential therapeutic strategy for the treatment of diabetes.
Mécanisme D'action
DYRK1A inhibitor selectively inhibits the activity of DYRK1A, a protein kinase that phosphorylates various substrates involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of DYRK1A, DYRK1A inhibitor modulates these cellular processes and may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
DYRK1A inhibitor has been shown to have various biochemical and physiological effects in different cell types and animal models. In Down syndrome mouse models, DYRK1A inhibitor has been shown to improve cognitive function and reduce neuroinflammation. In Alzheimer's disease mouse models, DYRK1A inhibitor has been shown to reduce tau hyperphosphorylation and improve cognitive function. In cancer cell lines, DYRK1A inhibitor has been shown to inhibit cell proliferation and induce apoptosis. In pancreatic beta cells, DYRK1A inhibitor has been shown to enhance insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
DYRK1A inhibitor has several advantages and limitations for lab experiments. One advantage is its selectivity for DYRK1A, which allows for the specific modulation of DYRK1A activity without affecting other protein kinases. Another advantage is its small molecular weight, which allows for easy delivery into cells and tissues. One limitation is its potential off-target effects, which may affect other cellular processes. Another limitation is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
DYRK1A inhibitor has several potential future directions for scientific research. One direction is the development of more selective and potent DYRK1A inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DYRK1A inhibitor in other diseases, such as autism spectrum disorder and schizophrenia. Another direction is the investigation of the combination of DYRK1A inhibitor with other therapeutic agents for synergistic effects. Another direction is the investigation of the role of DYRK1A in other cellular processes beyond cell proliferation, differentiation, and apoptosis.
Méthodes De Synthèse
The synthesis of DYRK1A inhibitor involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,6-dimethylmorpholine, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected 2,6-dimethylmorpholine. The next step involves the preparation of propargyl bromide, which is then reacted with Boc-protected 2,6-dimethylmorpholine to obtain the protected propargylamine. The final step involves the deprotection of the Boc group and coupling with but-2-ynoic acid to obtain DYRK1A inhibitor.
Propriétés
IUPAC Name |
N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-5-12(16)14-7-6-13(17)15-8-10(2)18-11(3)9-15/h10-11H,6-9H2,1-3H3,(H,14,16)/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSDTRWFBKNBN-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)NCCC(=O)N1C[C@H](O[C@H](C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

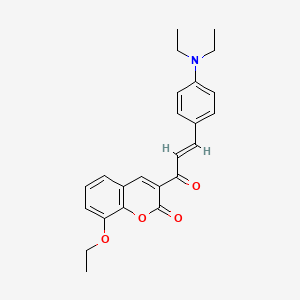

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)
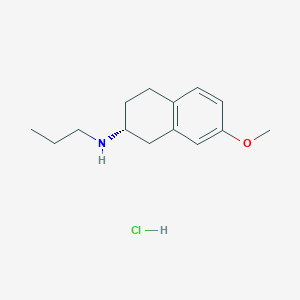
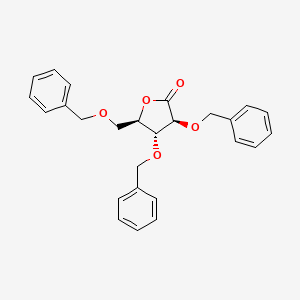
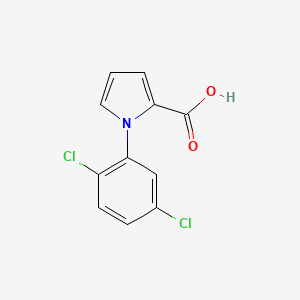
![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)
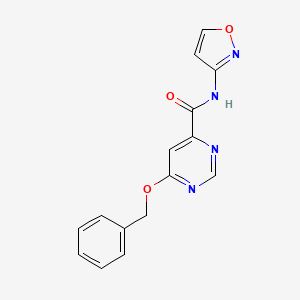
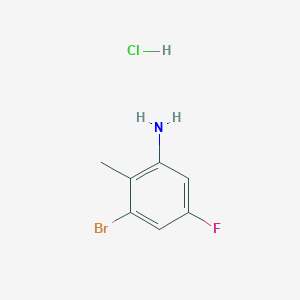
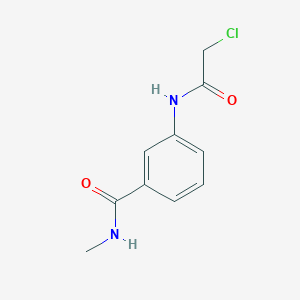
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)
